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Compound of Interest

Compound Name: Foliamenthic acid

Cat. No.: B021783

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliamenthic acid, also known as Foliamenthoic acid or 8-Carboxygeraniol, is a
monoterpenoid compound with the CAS number 26187-80-4. This guide provides a
comprehensive overview of its chemical properties, synthesis, and known biological activities,
targeting professionals in research and drug development. The information presented herein is
a synthesis of available scientific literature, highlighting the potential of Foliamenthic acid as a
bioactive molecule and identifying areas for future investigation.

Chemical and Physical Properties

Foliamenthic acid is a derivative of geraniol, a widely occurring monoterpene alcohol. Its
structure is characterized by a carboxylic acid group at the C8 position.
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Property Value Source

CAS Number 26187-80-4 N/A

Molecular Formula C10H1603 N/A

Molecular Weight 184.23 g/mol N/A
(2E,6E)-8-hydroxy-2,6-

IUPAC Name ] o ) N/A
dimethyl-2,6-octadienoic acid
Foliamenthoic acid, 8-

Synonyms ) N/A
Carboxygeraniol

Synthesis

A specific, detailed synthesis protocol for Foliamenthic acid is not readily available in the

current literature. However, a plausible synthetic route can be extrapolated from the synthesis

of its close structural analog, 8-hydroxygeraniol. The following proposed workflow involves the

oxidation of geranyl acetate.

Proposed Synthetic Workflow
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Caption: Proposed synthesis of Foliamenthic acid from Geranyl Acetate.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of 8-hydroxygeraniol and is proposed as a potential

method for synthesizing Foliamenthic acid.

Step 1: Oxidation of Geranyl Acetate to 8-Oxogeranyl Acetate

o Materials: Geranyl acetate, Pyridinium chlorochromate (PCC) or Pyridinium dichromate

(PDC), Dichloromethane (CH2Cl2), Celite or Silica gel.

e Procedure:

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b021783?utm_src=pdf-body-img
https://www.benchchem.com/product/b021783?utm_src=pdf-body
https://www.benchchem.com/product/b021783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Dissolve geranyl acetate in anhydrous dichloromethane in a round-bottom flask under an
inert atmosphere (e.g., nitrogen or argon).

2. Add PCC or PDC to the solution in portions while stirring. The reaction is exothermic and
should be cooled in an ice bath if necessary.

3. Monitor the reaction progress by thin-layer chromatography (TLC).

4. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of
Celite or silica gel to remove the chromium salts.

5. Concentrate the filtrate under reduced pressure to obtain crude 8-oxogeranyl acetate.
6. Purify the crude product by column chromatography on silica gel.
Step 2: Oxidation of 8-Oxogeranyl Acetate to Foliamenthic Acid

o Materials: 8-Oxogeranyl acetate, Jones reagent (CrOs in H2SOa/acetone) or other suitable
oxidizing agent, Acetone, Isopropanol.

e Procedure:

H

. Dissolve the purified 8-oxogeranyl acetate in acetone.

2. Cool the solution in an ice bath and add Jones reagent dropwise with vigorous stirring.
The color of the solution will change from orange to green.

3. After the addition is complete, continue stirring for a few hours at room temperature,
monitoring the reaction by TLC.

4. Quench the reaction by adding isopropanol until the orange color disappears completely.
5. Remove the acetone under reduced pressure.
6. Extract the aqueous residue with diethyl ether or ethyl acetate.

7. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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8. Purify the resulting crude Foliamenthic acid by column chromatography or
recrystallization.

Biological Activities and Experimental Protocols

Foliamenthic acid has been identified as a constituent of Nymphoides indica, a plant with
traditional medicinal uses for conditions like diabetes. Preliminary studies have indicated
several potential biological activities.

Antidiabetic Activity: a-Glucosidase Inhibition

Foliamenthic acid has been shown to exhibit a-glucosidase inhibitory activity, suggesting its
potential in managing postprandial hyperglycemia.

Quantitative Data:

a-Glucosidase
Compound . ICs0 (M) Source
Inhibition

Foliamenthoic acid Exhibited Not Reported [1]

Experimental Protocol: a-Glucosidase Inhibition Assay
This is a general protocol for determining a-glucosidase inhibitory activity.

o Materials: a-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-a-D-
glucopyranoside (pNPG), Phosphate buffer (pH 6.8), Test compound (Foliamenthic acid),
Acarbose (positive control), Dimethyl sulfoxide (DMSO), 96-well microplate, Microplate
reader.

e Procedure:
1. Prepare a stock solution of Foliamenthic acid in DMSO.

2. In a 96-well plate, add 50 pL of phosphate buffer, 10 uL of the test compound solution at
various concentrations, and 20 pL of a-glucosidase solution (0.5 U/mL).

3. Incubate the plate at 37°C for 15 minutes.
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4. Initiate the reaction by adding 20 pL of pNPG solution (5 mM).
5. Incubate the plate at 37°C for another 15 minutes.

6. Stop the reaction by adding 50 puL of Na2COs solution (0.1 M).
7. Measure the absorbance at 405 nm using a microplate reader.
8. Acarbose is used as a positive control.

9. The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control -
A_sample) / A_control] * 100

10. The ICso value is determined by plotting the percentage of inhibition against the
concentration of the test compound.

Antimicrobial Activity

While specific data for Foliamenthic acid is lacking, related monoterpenoids have
demonstrated antimicrobial properties.

Quantitative Data:

Compound Organism MIC (pg/mL) Source

Foliamenthoic acid Not Reported Not Reported N/A

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This is a standard protocol for determining the MIC of a compound.

o Materials: Bacterial or fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for
fungi), Test compound (Foliamenthic acid), Standard antibiotic/antifungal (e.g.,
ciprofloxacin, fluconazole), 96-well microplate, Spectrophotometer or microplate reader.

e Procedure:

1. Prepare a stock solution of Foliamenthic acid in a suitable solvent (e.g., DMSO).
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2. Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well
plate.

3. Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10°
CFU/mL).

4. Inoculate each well with the microbial suspension.

5. Include a positive control (microbes in broth without the compound) and a negative control
(broth only).

6. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

7. The MIC is determined as the lowest concentration of the compound that visibly inhibits
microbial growth.

Antiprotozoal Activity

Although no direct data exists for Foliamenthic acid, a flavonoid isolated from the same plant
extract (Nymphoides indica) has shown antiprotozoal activity. This suggests that other
constituents, including Foliamenthic acid, may also possess such properties.

Quantitative Data (for a related compound from the same source):

Compound Organism ICs0 (M) Source
3,7-di-O-

methylquercetin-4'-O- Trypanosoma brucei 8 [1]
B-glucoside

Leishmania infantum 32 [1]

Trypanosoma cruzi 30 [1]

Experimental Protocol: In Vitro Antiprotozoal Assay (General)

o Materials: Protozoan parasite culture (Trypanosoma brucei, Leishmania infantum, or
Trypanosoma cruzi), Appropriate culture medium, Test compound (Foliamenthic acid),
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Reference drug (e.g., suramin for T. brucei, miltefosine for L. infantum, benznidazole for T.
cruzi), 96-well microplate, Resazurin or similar viability dye, Fluorometer or
spectrophotometer.

e Procedure:

1. Culture the parasites to the appropriate life stage (e.g., bloodstream form trypomastigotes
for T. brucei, amastigotes for L. infantum, epimastigotes for T. cruzi).

2. Seed the parasites into a 96-well plate at a defined density.
3. Add serial dilutions of Foliamenthic acid to the wells.

4. Include a positive control (parasites with reference drug) and a negative control (parasites
with vehicle).

5. Incubate the plate under conditions suitable for the specific parasite.
6. After the incubation period (e.g., 72 hours), add a viability indicator like resazurin.
7. Measure the fluorescence or absorbance to determine parasite viability.

8. Calculate the ICso value from the dose-response curve.

Antioxidant Activity

The antioxidant potential of Foliamenthic acid has not been quantitatively determined.

Quantitative Data:

Compound Assay ICso0 (pg/mL) Source

Foliamenthoic acid Not Reported Not Reported N/A

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to assess antioxidant activity.
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o Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Test compound (Foliamenthic
acid), Ascorbic acid (positive control), 96-well microplate, Spectrophotometer.

e Procedure:
1. Prepare a stock solution of Foliamenthic acid in methanol.
2. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
3. In a 96-well plate, add different concentrations of the test compound.
4. Add the DPPH solution to each well.
5. Incubate the plate in the dark at room temperature for 30 minutes.
6. Measure the absorbance at 517 nm.
7. Ascorbic acid is used as a positive control.

8. The percentage of scavenging activity is calculated as: % Scavenging = [(A_control -
A_sample) / A_control] * 100

9. The ICso value is determined from the plot of scavenging activity against concentration.

Pharmacokinetics and Toxicity

Specific pharmacokinetic and toxicity data for Foliamenthic acid are not available. However,
studies on its precursor, geraniol, provide some insights. 8-Carboxygeraniol (Foliamenthic
acid) has been identified as a urinary metabolite of geraniol in rats, indicating that geraniol is
oxidized in vivo to form Foliamenthic acid[2].

Pharmacokinetic Data for Geraniol (Precursor):

Parameter Value Species Source

Half-life (intravenous) ~12.5 minutes Rat

Oral Bioavailability
N ~92% Rat
(emulsified)
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Further research is required to determine the specific pharmacokinetic profile and toxicity of

Foliamenthic acid.

Potential Signaling Pathways

While the specific signaling pathways modulated by Foliamenthic acid have not been

elucidated, monoterpenoids as a class are known to interact with various cellular signaling

cascades.
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Caption: Potential signaling pathways modulated by monoterpenoids.

Further research is needed to determine which of these, if any, are specifically affected by

Foliamenthic acid and the precise mechanisms of interaction.

Conclusion and Future Directions
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Foliamenthic acid is a monoterpenoid with demonstrated a-glucosidase inhibitory activity and
potential for other biological effects, including antimicrobial and antiprotozoal actions. This
guide has summarized the currently available information and provided hypothetical, yet
plausible, experimental frameworks for its further investigation.

Key areas for future research include:
o Development of a specific and efficient synthesis protocol.
» Comprehensive evaluation of its biological activities with quantitative data (ICso, MIC).

» In-depth studies on its mechanism of action, including the identification of specific molecular
targets and signaling pathways.

e Thorough investigation of its pharmacokinetic profile and toxicological assessment.
 In vivo studies to validate its therapeutic potential.

The information presented here serves as a foundational resource for scientists and
researchers interested in exploring the therapeutic potential of Foliamenthic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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